molecular formula C10H17NO2 B12337333 Pyrrolizidine-7alpha-acetic acid methyl ester CAS No. 78449-76-0

Pyrrolizidine-7alpha-acetic acid methyl ester

Cat. No.: B12337333
CAS No.: 78449-76-0
M. Wt: 183.25 g/mol
InChI Key: PPKYFUDQCQTUJP-UHFFFAOYSA-N
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Description

Pyrrolizidine-7alpha-acetic acid methyl ester is a derivative of pyrrolizidine alkaloids, which are naturally occurring compounds found in various plant species. These alkaloids are known for their diverse biological activities, including hepatotoxicity, genotoxicity, and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolizidine-7alpha-acetic acid methyl ester typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Pyrrolizidine-7alpha-acetic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Pyrrolizidine-7alpha-acetic acid methyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of pyrrolizidine-7alpha-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Pyrrolizidine-7alpha-acetic acid methyl ester can be compared with other pyrrolizidine alkaloids, such as:

    Retronecine: Known for its hepatotoxicity and presence in various plant species.

    Heliotrine: Exhibits similar biological activities and is found in heliotrope plants.

    Lycopsamine: Another pyrrolizidine alkaloid with notable biological activities.

Uniqueness: this compound is unique due to its specific structural features, such as the presence of the acetic acid methyl ester group, which may confer distinct biological activities and chemical reactivity compared to other pyrrolizidine alkaloids.

Properties

CAS No.

78449-76-0

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetate

InChI

InChI=1S/C10H17NO2/c1-13-9(12)8-10-4-2-6-11(10)7-3-5-10/h2-8H2,1H3

InChI Key

PPKYFUDQCQTUJP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC12CCCN1CCC2

Origin of Product

United States

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